
2-(2-Bromo-3,4-dimethoxyphenyl)acetonitrile
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Overview
Description
2-(2-Bromo-3,4-dimethoxyphenyl)acetonitrile is an organic compound with the molecular formula C10H10BrNO2 It is a derivative of acetonitrile, where the phenyl ring is substituted with bromine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3,4-dimethoxyphenyl)acetonitrile typically involves the bromination of 3,4-dimethoxyphenylacetonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for efficiency and yield. The product is typically purified through recrystallization or distillation .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s structural features enable diverse reactivity:
Nitrile Group (C≡N)
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Reduction : Conversion to primary amine or amide using reducing agents like LiAlH₄.
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Hydrolysis : Acidic or basic conditions yield carboxylic acids or amides, respectively.
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Nucleophilic Addition : Reacts with alkylating agents (e.g., methyl iodide) under basic conditions to form substituted derivatives .
Bromine Substitution (Br)
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Nucleophilic Substitution : Potential SN1/SN2 reactions under appropriate conditions (e.g., polar aprotic solvents).
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Electrophilic Aromatic Substitution : Bromine’s electron-withdrawing nature may direct meta-substitution, though methoxy groups are stronger activating groups.
Methoxy Groups (OCH₃)
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Electrophilic Aromatic Substitution : Activate the ring for meta-directional substitution.
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Demethylation : Acidic hydrolysis could remove methoxy groups, though stability varies with substitution patterns.
Structural Analog Comparisons
The compound’s bromine and methoxy substitutions confer distinct reactivity compared to analogs:
Compound | Key Features | Reactivity Implications |
---|---|---|
2-(2-Chloro-3,4-dimethoxyphenyl)acetonitrile | Chlorine instead of bromine | Lower leaving-group ability than bromine; different SN substitution rates. |
2-(2-Bromo-4-fluorophenyl)acetonitrile | Fluorine substitution | Increased electronegativity alters ring electronics and reactivity. |
3-(3,4-Dimethoxyphenyl)acetonitrile | No bromine | Reduced electrophilic substitution potential; increased ring activation by methoxy groups. |
Bromination Pathways
Bromine introduction likely occurs via electrophilic aromatic substitution, facilitated by directing groups (e.g., hydroxyl precursors before methoxylation) . For example:
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Hydroxylation : Formation of hydroxylated precursors.
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Methoxylation : Conversion of hydroxyl to methoxy via methyl iodide and K₂CO₃ .
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Bromination : Introduction of bromine via brominating agents.
Nitrile Formation
The nitrile group is typically introduced through dehydration of oximes, as outlined in the synthesis methods above .
Scientific Research Applications
2-(2-Bromo-3,4-dimethoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-3,4-dimethoxyphenyl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetonitrile: Lacks the bromine substitution, leading to different reactivity and applications.
2-Bromo-4,5-dimethoxyphenylacetonitrile: Similar structure but with different substitution pattern, affecting its chemical properties and uses.
Properties
CAS No. |
72912-39-1 |
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Molecular Formula |
C10H10BrNO2 |
Molecular Weight |
256.10 g/mol |
IUPAC Name |
2-(2-bromo-3,4-dimethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C10H10BrNO2/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2/h3-4H,5H2,1-2H3 |
InChI Key |
DUDRWPAFARHZKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC#N)Br)OC |
Origin of Product |
United States |
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